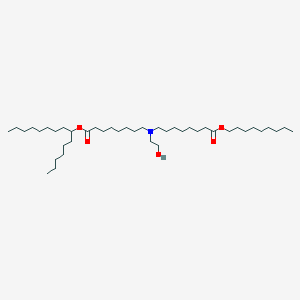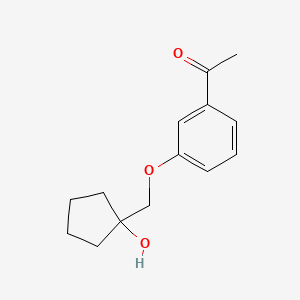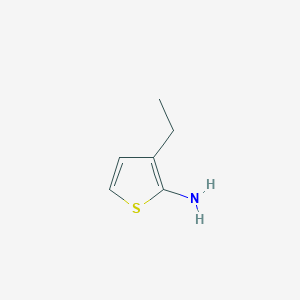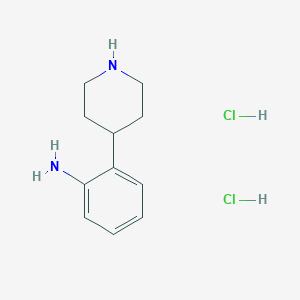![molecular formula C16H15NO2 B13354226 3-[2-(Benzyloxy)phenyl]acrylamide](/img/structure/B13354226.png)
3-[2-(Benzyloxy)phenyl]acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(Benzyloxy)phenyl]acrylamide is an organic compound with the molecular formula C16H15NO2 It is a derivative of acrylamide, where the amide group is substituted with a benzyloxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Benzyloxy)phenyl]acrylamide can be achieved through several methods. One common approach involves the reaction of 2-(benzyloxy)benzaldehyde with acrylamide in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the acrylamide derivative.
Another method involves the use of the Schotten-Baumann reaction, where 3-chloropropanoyl chloride reacts with 2-(benzyloxy)aniline in the presence of a base to form the desired acrylamide .
Industrial Production Methods
Industrial production of this compound often employs continuous flow synthesis techniques. This method allows for efficient and scalable production, minimizing the formation of by-products and reducing the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(Benzyloxy)phenyl]acrylamide undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The acrylamide group can be reduced to form amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
3-[2-(Benzyloxy)phenyl]acrylamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-[2-(Benzyloxy)phenyl]acrylamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The benzyloxy group enhances its binding affinity to these targets, making it a potent compound in various biochemical assays .
Comparación Con Compuestos Similares
Similar Compounds
3-Phenyl-N-(benzyloxy)acrylamide: Similar structure but lacks the 2-position substitution on the phenyl ring.
N-(4-Benzyloxyphenyl)-3-(4-methoxyphenyl)acrylamide: Contains additional methoxy substitution on the phenyl ring.
Uniqueness
3-[2-(Benzyloxy)phenyl]acrylamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyloxy group at the 2-position of the phenyl ring enhances its reactivity and binding affinity in various applications .
Propiedades
Fórmula molecular |
C16H15NO2 |
|---|---|
Peso molecular |
253.29 g/mol |
Nombre IUPAC |
(E)-3-(2-phenylmethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C16H15NO2/c17-16(18)11-10-14-8-4-5-9-15(14)19-12-13-6-2-1-3-7-13/h1-11H,12H2,(H2,17,18)/b11-10+ |
Clave InChI |
IACOFQWBZZVYQM-ZHACJKMWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC2=CC=CC=C2/C=C/C(=O)N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=CC=C2C=CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Benzylsulfanyl)methyl]-6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354146.png)
![(2E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-ethoxyphenyl}prop-2-enoic acid](/img/structure/B13354154.png)

![3-{6-[(2,3-Dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13354160.png)

![{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13354170.png)
![4-[(3-Nitrobenzoyl)amino]benzenesulfonyl fluoride](/img/structure/B13354177.png)
![2-((1-Cyanocyclopentyl)amino)-2-oxoethyl 1-(benzo[d]thiazol-2-ylmethyl)cyclohexane-1-carboxylate](/img/structure/B13354184.png)

![2-(13-oxo-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)phenol](/img/structure/B13354199.png)
![2-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline](/img/structure/B13354207.png)
![6-(4-Chlorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354208.png)
amino}benzoic acid](/img/structure/B13354212.png)

